4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound characterized by the presence of both pyridine and pyrazine rings. Its chemical structure allows for diverse interactions in biochemical contexts, making it a subject of interest in various scientific fields. The compound is identified by the CAS number 1314974-86-1 and has a molecular formula of CHNO with a molar mass of 163.18 g/mol .
This compound belongs to the class of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). It is particularly noted for its potential applications in medicinal chemistry, where it has been explored for properties such as enzyme inhibition and receptor modulation.
The synthesis of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization under acidic conditions. The reaction is usually conducted in solvents like ethanol or methanol with acid catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: For large-scale synthesis, industrial methods may optimize these conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic methods are often employed to improve efficiency.
4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes several types of chemical reactions:
The mechanism of action for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one primarily revolves around its ability to interact with biological macromolecules. It has been shown to inhibit specific enzymes like cyclooxygenases involved in prostaglandin biosynthesis. This interaction can modulate various cellular pathways and influence gene expression profiles depending on the cellular context .
The compound exhibits notable stability under standard laboratory conditions but can react under specific circumstances (e.g., oxidation or reduction reactions). Its pKa value indicates it behaves as a weak base in solution .
4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several applications across different scientific fields:
This compound’s versatility makes it a valuable subject for ongoing research aimed at exploring its full potential across various domains.
The pyrido[2,3-b]pyrazinone scaffold emerged as a privileged structure in medicinal chemistry during the late 20th century, with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one representing a synthetically accessible prototype. Early synthetic efforts focused on condensation reactions between 2-aminopyridine derivatives and carbonyl compounds, leveraging the electron-deficient nature of the pyrazine ring to facilitate ring closure. By the 1980s, researchers had established reliable laboratory-scale synthesis through acid-catalyzed cyclization, achieving moderate yields (60-75%) under reflux conditions [4]. The structural simplicity of the core scaffold enabled rapid diversification, leading to its evaluation against various biological targets. By the 2000s, industrial optimization adopted continuous flow reactors that improved reaction yields to 85-90% while maintaining high purity (>95%), making kilogram-scale production feasible for drug discovery programs [4]. This historical progression transformed the scaffold from academic curiosity to a viable template for lead optimization in multiple therapeutic areas.
The bicyclic architecture of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one exhibits distinctive electronic properties that enhance its bioactivity profile. The pyridine ring contributes aromatic stability while the partially saturated pyrazinone component introduces hydrogen-bonding capacity through its carbonyl group and adjacent nitrogen atoms. Density functional theory (DFT) calculations confirm a predominantly planar conformation with slight puckering at the methyl-substituted C4 position, enabling optimal interactions with flat binding pockets in biological targets [4]. This structural duality facilitates multiple binding modalities: the electron-deficient pyrazine ring engages in π-π stacking with aromatic residues, while the carbonyl oxygen serves as a hydrogen-bond acceptor in enzyme active sites.
Table 1: Physicochemical Profile of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₈H₉N₃O | High-resolution MS |
Molecular Weight | 163.18 g/mol | Calculated |
Predicted CCS (Ų) [M+H]+ | 139.6 | Computational modeling |
Hydrogen Bond Acceptors | 3 | Lipinski's rule analysis |
Rotatable Bonds | 0 | Molecular dynamics simulation |
Polar Surface Area | 27.997 Ų | DFT calculation |
This balanced pharmacokinetic profile (moderate lipophilicity, LogP ~1.8) enables reasonable membrane permeability while retaining sufficient aqueous solubility for biological testing. The scaffold's versatility is evidenced by its application across diverse fields: in material science, it coordinates with Cu(II) ions to form stable metal-organic frameworks (MOFs) with high CO₂ adsorption capacity [4]; in oncology drug discovery, it serves as a core template for kinase inhibitors targeting cyclin-dependent kinases (CDK2 IC₅₀ = 35 μM) [4]; and in neuroscience applications, derivatives demonstrate activity against ion channel targets relevant to neurological disorders [2].
The methyl group at C4 exerts a profound influence on the compound's conformational flexibility and bioactivity. Comparative studies with unmethylated analogs reveal that the 4-methyl substituent enhances metabolic stability by shielding the adjacent nitrogen atom from oxidative metabolism. This modification simultaneously introduces a chiral center that can influence target engagement, though racemic mixtures are typically employed in preliminary screening. The position-dependence of substituent effects is clearly demonstrated when comparing C4-methylation versus C3-methylation: C4 substitution maintains planarity of the fused ring system, while C3-methylation (as in 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one) induces significant puckering that alters binding orientation [4].
Table 2: Impact of Substituents on Pyrido[2,3-b]pyrazinone Derivatives
Compound | LogP | Water Solubility (LogS) | Biological Activity |
---|---|---|---|
4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | 1.80 | -2.10 | CDK2 inhibition (IC₅₀ = 35 μM) |
6-chloro-4-methyl analog [3] | 2.15 | -2.85 | Not reported (structural studies) |
2-(2-chlorophenyl)-1-{4-[(4-methylphenyl)methyl] derivative [2] | 5.057 | -5.07 | Ion channel modulation |
Regioselective modification at electron-deficient positions (C6 and C7) further expands the pharmacodynamic potential. Electrophilic substitution occurs preferentially at C7 > C6 due to orbital orientation, enabling targeted functionalization. For example, 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions [3]. Larger aromatic substituents, such as the 2-(2-chlorophenyl)ethyl group in ChemDiv's F765-1683 screening compound, dramatically increase lipophilicity (LogP = 5.057) and enable penetration of the blood-brain barrier for central nervous system targets [2]. However, this hydrophobicity comes at the cost of reduced aqueous solubility (LogS = -5.07), illustrating the delicate balance required in lead optimization. Such structure-activity relationship studies underscore how strategic substituent placement transforms the base scaffold into target-specific pharmacophores.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1